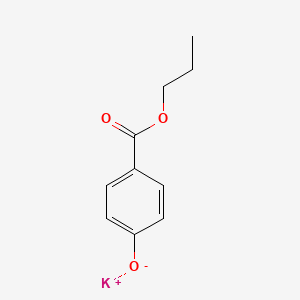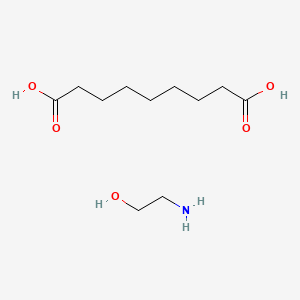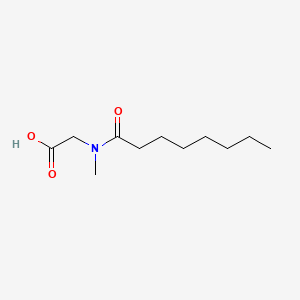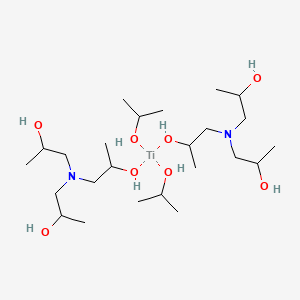
Potassium propyl 4-oxidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium propyl 4-oxidobenzoate, also known as potassium propyl 4-hydroxybenzoate, is a chemical compound with the molecular formula C10H11KO3 and a molecular weight of 218.29 g/mol. It is commonly used as a preservative in various industries, including cosmetics and pharmaceuticals, due to its antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium propyl 4-oxidobenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with propanol, followed by neutralization with potassium hydroxide. The reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where 4-hydroxybenzoic acid and propanol are reacted in the presence of a catalyst. The resulting ester is then neutralized with potassium hydroxide to form the potassium salt. The product is purified through crystallization and filtration processes to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium propyl 4-oxidobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent under acidic conditions.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 4-hydroxybenzoic acid.
Reduction: The major product is propanol.
Substitution: The major product depends on the nucleophile used; for example, with hydroxide ions, the product is 4-hydroxybenzoic acid.
Applications De Recherche Scientifique
Potassium propyl 4-oxidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a preservative in chemical formulations to prevent microbial growth.
Biology: It is used in biological studies to investigate its antimicrobial properties.
Medicine: It is used in pharmaceutical formulations as a preservative to extend the shelf life of products.
Industry: It is used in the cosmetics industry as a preservative in various personal care products.
Mécanisme D'action
The antimicrobial activity of potassium propyl 4-oxidobenzoate is primarily due to its ability to disrupt microbial cell membranes . The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . This mechanism is effective against a wide range of bacteria and fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium methyl 4-oxidobenzoate
- Potassium ethyl 4-oxidobenzoate
- Potassium butyl 4-oxidobenzoate
Uniqueness
Potassium propyl 4-oxidobenzoate is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective as a preservative in various formulations . Compared to its methyl and ethyl counterparts, it offers better solubility and antimicrobial efficacy .
Propriétés
Numéro CAS |
84930-16-5 |
|---|---|
Formule moléculaire |
C10H11KO3 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
potassium;4-propoxycarbonylphenolate |
InChI |
InChI=1S/C10H12O3.K/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1 |
Clé InChI |
TUMYXYVXTFDMTJ-UHFFFAOYSA-M |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















